3-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidine-1-carbonyl)pyridine 1-oxide
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Overview
Description
3-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidine-1-carbonyl)pyridine 1-oxide is a complex organic compound that features a pyrrolidine ring, a pyridine ring, and a chloropyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidine-1-carbonyl)pyridine 1-oxide typically involves multiple steps, starting with the preparation of the pyrrolidine and pyridine intermediates. One common method involves the reaction of 3-chloropyridine with a pyrrolidine derivative under specific conditions to form the desired compound. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper complexes to facilitate the coupling reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The scalability of the synthetic route is crucial for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
3-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidine-1-carbonyl)pyridine 1-oxide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce pyrrolidine derivatives with altered functional groups.
Scientific Research Applications
3-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidine-1-carbonyl)pyridine 1-oxide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidine-1-carbonyl)pyridine 1-oxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 3-(3-((3-Fluoropyridin-4-yl)oxy)pyrrolidine-1-carbonyl)pyridine 1-oxide
- 3-(3-((3-Bromopyridin-4-yl)oxy)pyrrolidine-1-carbonyl)pyridine 1-oxide
Uniqueness
3-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidine-1-carbonyl)pyridine 1-oxide is unique due to the presence of the chloropyridine moiety, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
[3-(3-chloropyridin-4-yl)oxypyrrolidin-1-yl]-(1-oxidopyridin-1-ium-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O3/c16-13-8-17-5-3-14(13)22-12-4-7-18(10-12)15(20)11-2-1-6-19(21)9-11/h1-3,5-6,8-9,12H,4,7,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQMSHKWLHJLPNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=C(C=NC=C2)Cl)C(=O)C3=C[N+](=CC=C3)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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